molecular formula C6H3FN2OS B7947700 5-Fluoro-thiazolo[5,4-b]pyridin-2-ol

5-Fluoro-thiazolo[5,4-b]pyridin-2-ol

Cat. No.: B7947700
M. Wt: 170.17 g/mol
InChI Key: HZHPJDZKQNIXBL-UHFFFAOYSA-N
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Description

5-Fluoro-thiazolo[5,4-b]pyridin-2-ol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-Fluoro-thiazolo[5,4-b]pyridin-2-ol typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired heterocyclic structure .

Chemical Reactions Analysis

5-Fluoro-thiazolo[5,4-b]pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-thiazolo[5,4-b]pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways and processes, depending on the specific enzyme targeted .

Comparison with Similar Compounds

5-Fluoro-thiazolo[5,4-b]pyridin-2-ol can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

Properties

IUPAC Name

5-fluoro-1H-[1,3]thiazolo[5,4-b]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2OS/c7-4-2-1-3-5(9-4)11-6(10)8-3/h1-2H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHPJDZKQNIXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)S2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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